crambescin B - 132210-63-0

crambescin B

Catalog Number: EVT-1211984
CAS Number: 132210-63-0
Molecular Formula: C25H48N6O3
Molecular Weight: 480.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Crambescin B is primarily isolated from marine organisms, particularly sponges. Its classification falls under natural products with potential therapeutic applications in pharmacology. The structure of crambescin B features a cyclic guanidine moiety, which is crucial for its biological activity.

Synthesis Analysis

The synthesis of crambescin B has been explored through various methodologies, reflecting advancements in synthetic organic chemistry.

  1. Asymmetric Synthesis: A notable method involves the use of a cis-enyne starting material that undergoes asymmetric epoxidation using Katsuki's conditions. This process yields an epoxide with high enantiomeric excess (95%) and leads to the formation of crambescin B carboxylic acid through a bromocation-triggered cascade cyclization .
  2. Decarboxylation Strategy: A more recent synthetic route for (+)-crambescin B decarboxylate has been developed, which is nine steps shorter than previous methods. This approach utilizes optically pure epoxides and highlights efficiency in synthetic design .
  3. Palladium-Catalyzed Reactions: Another synthesis pathway employs palladium-catalyzed hydroxymethylation of alkynyl aziridines containing an N-guanidino group, showcasing the versatility and selectivity of modern synthetic techniques .
Molecular Structure Analysis

The molecular structure of crambescin B is characterized by its cyclic guanidine framework, which contributes to its unique chemical properties and biological activity. Key structural features include:

  • Cyclic Guanidine Core: This moiety is essential for the compound's interaction with biological targets.
  • Stereochemistry: The absolute stereochemistry plays a critical role in its biological efficacy, influencing its binding affinity to voltage-gated sodium channels.

Analytical techniques such as NMR spectroscopy and X-ray crystallography are often employed to elucidate the detailed structural characteristics and confirm the stereochemical configuration of synthesized compounds.

Chemical Reactions Analysis

Crambescin B participates in several chemical reactions that underscore its reactivity and potential utility:

  1. Epoxidation Reactions: The initial step in the synthesis often involves the formation of an epoxide, which is a crucial intermediate in generating the cyclic structure.
  2. Bromocation Cascade: The transformation from epoxide to crambescin B carboxylic acid involves a bromocation-triggered cyclization, which is pivotal for establishing the cyclic guanidine structure .
  3. Decarboxylation: The decarboxylation process is significant for synthesizing derivatives such as crambescin B decarboxylate, enhancing the compound's pharmacological profile .
Mechanism of Action

Crambescin B exhibits its biological effects primarily through inhibition of voltage-gated sodium channels. The mechanism can be summarized as follows:

  • Binding Affinity: Crambescin B binds to specific sites on voltage-gated sodium channels, effectively blocking sodium ion influx.
  • Neurotoxic Effects: This inhibition can lead to neurotoxic effects similar to those observed with tetrodotoxin, making it a compound of interest for studying ion channel dynamics .
  • Structure-Activity Relationship: Studies indicate that the unalkylated cyclic guanidinium structure is crucial for activity, while modifications to the carboxylate group do not significantly impact efficacy .
Physical and Chemical Properties Analysis

Crambescin B possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: The molecular weight and formula contribute to its solubility and interaction with biological membranes.
  • Solubility: Solubility characteristics are vital for assessing bioavailability and pharmacokinetics.
  • Stability: The stability under various pH conditions can affect its therapeutic application.

Detailed studies on these properties are essential for understanding how crambescin B can be effectively utilized in medicinal chemistry.

Applications

Crambescin B holds promise in various scientific applications:

  1. Pharmacological Research: Its role as a voltage-gated sodium channel inhibitor positions it as a candidate for developing new analgesics or neurotoxins.
  2. Biochemical Tools: Due to its specific mechanism of action, crambescin B can serve as a biochemical tool for studying ion channel physiology.
  3. Natural Product Chemistry: As a natural product, it contributes to the exploration of marine-derived compounds for novel therapeutic agents.
Introduction to Crambescin B

Taxonomic Origin and Natural Sources of Crambescin B

Crambescin B is predominantly isolated from sponges within the family Crambeidae, with the Mediterranean sponge Crambe crambe (Schmidt, 1862) serving as its primary source. This encrusting sponge, characterized by its bright red to orange coloration and preference for shaded rocky habitats, has yielded numerous crambescin analogs through extensive chemical investigations. Beyond the type species, chemotaxonomic studies have identified crambescin B in several species of the genus Monanchora (also within Crambeidae), particularly M. pulchra and M. unguiculata, collected from diverse geographical locations including the North Pacific near Urup Island and tropical Atlantic waters [1] [3] [4].

The consistent occurrence of crambescins across these phylogenetically related sponge genera underscores their significance as chemical markers. Collection depth appears to influence alkaloid profiles, with shallow-water specimens (2-20 meters) of C. crambe being the most reliable source for crambescin B. Specimen collection sites span a broad geographical range, reflecting the wide distribution of the source sponges:

Table 1: Primary Sponge Sources and Collection Sites for Crambescin B

Sponge SpeciesCollection SiteDepth (meters)Reference
Crambe crambeMediterranean Sea (Mallorca, Banyuls)5-15 [4] [6]
Monanchora pulchraNorth Pacific (Urup Island)66-150 [1] [4]
Monanchora unguiculataCaribbean Sea (Belize)2-6 [1] [3]
Monanchora arbusculaSouth Pacific (New Caledonia)10-20 [3] [8]

Ecologically, the production of crambescin B and related alkaloids is believed to serve as a chemical defense mechanism against predation, fouling organisms, and microbial infection. This defensive role is supported by the potent bioactivities exhibited by these compounds against various biological targets. While the precise biosynthetic origin (sponge cells or associated microorganisms) requires further elucidation, the compounds' structural complexity suggests a likely involvement of polyketide synthase (PKS) pathways combined with modifications of amino acid or polyamine precursors [1] [4].

Historical Discovery and Classification within Guanidine Alkaloids

The discovery of crambescin B is intrinsically linked to the broader investigation of guanidine alkaloids from the sponge Crambe crambe. Initial chemical studies in the early 1990s by researchers like Bergquist and Kashman identified complex cytotoxic compounds, later named crambescidins. Subsequently, in the mid-1990s, Berlinck and colleagues conducted systematic fractionations of C. crambe extracts, leading to the isolation and characterization of structurally simpler, yet still bioactive, bicyclic guanidine alkaloids. These were designated as the crambescins (A and B series initially), with crambescin B identified as a significant component [4] [6].

Crambescin B falls within the bicyclic guanidine alkaloid class, specifically classified as a type of crambescin. This classification is based on its core hexahydropyrrolo[1,2-c]pyrimidine ring system bearing a guanidine moiety. It is differentiated from the tricyclic (e.g., ptilocaulin-like) and pentacyclic (e.g., crambescidin, batzelladine-like) guanidine alkaloids also prevalent in Poecilosclerida sponges. The historical classification within the crambescin family initially relied on chain length and functional group variations observed in the side chain attached to the core bicyclic structure. Crambescin B typically features a shorter alkyl chain terminating in a guanidinium group compared to later-identified analogs like crambescins C [3] [4] [6].

The chronological progression of key discoveries includes:

  • 1991: Isolation of the first pentacyclic guanidine alkaloids (crambescidins) from C. crambe.
  • 1994-1995: Identification and structural elucidation of crambescins A₁, A₂, B, and C₁ from C. crambe by Berlinck's group, establishing the bicyclic series.
  • 2000s onward: Expansion of the crambescin structural library through discovery of analogs like homocrambescins and hydroxylated derivatives from various Crambe and Monanchora species, confirming crambescin B as a widely distributed congener [4] [6].

This historical trajectory highlights crambescin B's role as a foundational member of a growing family of bioactive marine natural products.

Structural Uniqueness in Marine Natural Product Chemistry

The chemical structure of crambescin B (C₁₆H₂₈N₄O₂) centers on a bicyclic hexahydropyrrolo[1,2-c]pyrimidine core, a structure relatively rare among natural products. This core incorporates a highly basic guanidine functional group (pKa ~13.6) fused within the bicyclic system. The guanidinium cation is pivotal for biological activity, enabling strong electrostatic interactions and hydrogen bonding with biological targets like enzymes and receptors [1] [7] [10].

Two primary structural features define crambescin B and differentiate it from other crambescins and related guanidine alkaloids:

  • The Bicyclic Guanidine Core: Unlike the tricyclic ptilocaulins or the intricate pentacyclic frameworks of crambescidins and batzelladines, crambescin B possesses a simpler, yet stereochemically complex, fused 6-5 bicyclic system. This core structure is biosynthetically proposed to originate from the cyclization of a linear spermidine precursor (a polyamine) combined with a fatty acid-derived chain, likely via polyketide synthase (PKS) machinery. The core usually features specific stereocenters, although the absolute configuration of natural crambescin B was initially assigned based on biosynthetic reasoning and later confirmed by synthesis and spectroscopic analysis [1] [4] [5].
  • The Side Chain Structure: Attached to the bicyclic core, crambescin B possesses a terminal hydroxyalkyl chain ending in a secondary guanidinium group. The chain length and degree of unsaturation/hydroxylation are key points of variation within the crambescin family. Crambescin B is characterized by a specific chain length – typically a C9 chain with a terminal hydroxyl group proximal to the terminal guanidine – differentiating it from crambescin A (lacking the terminal guanidine/hydroxyl, often cyclic) and crambescin C (often featuring a longer or differently functionalized chain). This amphiphilic structure, combining a rigid bicyclic core with a flexible polar side chain, contributes significantly to its molecular interactions and bioactivity profile [4] [6] [8].

Table 2: Key Structural Features Defining Crambescin B and Related Guanidine Alkaloids

Structural FeatureCrambescin BCrambescin ACrambescidins (e.g., 816)Batzelladines (e.g., F)
Core Ring SystemBicyclic (hexahydropyrrolopyrimidine)Bicyclic (often decarboxylated)PentacyclicTricyclic or Bis-tricyclic
Guanidine Moieties2 (1 fused in core, 1 terminal)1 (fused in core)1 (fused in complex core)2-3 (within fused rings)
Characteristic Side ChainHydroxyalkylguanidineOften alkyl/acylLong-chain fatty acidVariable, often unsaturated
Molecular ComplexityModerateModerateHighHigh to Very High
Representative BioactivityModerate cytotoxicity, NO inductionLower activity often observedPotent cytotoxicity, Ca²⁺ modulationAnti-HIV, antimalarial

The structural uniqueness of crambescin B lies in this combination of a dense, polar bicyclic pharmacophore with a flexible, cationic side chain. This architecture facilitates interactions with various biological macromolecules, contributing to its observed physiological effects, such as induction of metallothionein gene expression linked to nitric oxide (NO) pathways and modulation of neuronal activity. Its relative structural simplicity compared to pentacyclic analogs also makes it a more accessible target for total synthesis efforts aimed at confirming structure, establishing stereochemistry, and generating analogs for structure-activity relationship (SAR) studies. Recent synthetic advances, including innovative asymmetric Biginelli reactions, have enabled more efficient routes to the crambescin core, facilitating further biological investigation [5] [8] [10].

Properties

CAS Number

132210-63-0

Product Name

crambescin B

IUPAC Name

7-(diaminomethylideneamino)heptyl (6R,7S)-9-amino-7-nonyl-1-oxa-8,10-diazaspiro[4.5]dec-8-ene-6-carboxylate

Molecular Formula

C25H48N6O3

Molecular Weight

480.7 g/mol

InChI

InChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-21(25(16-14-19-34-25)31-24(28)30-20)22(32)33-18-13-10-7-9-12-17-29-23(26)27/h20-21H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31)/t20-,21-,25?/m0/s1

InChI Key

WKQBILXUHOSLDZ-ZLTNKZLJSA-N

SMILES

CCCCCCCCCC1C(C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N

Synonyms

crambescin B
crambescin B carboxylic acid

Canonical SMILES

CCCCCCCCCC1C(C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N

Isomeric SMILES

CCCCCCCCC[C@H]1[C@H](C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.